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Compound of Interest

Compound Name: BTZ-N3

Cat. No.: B15563827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of BTZ-043, a promising benzothiazinone-based drug candidate for

the treatment of tuberculosis. This document also delves into its azide analog, BTZ-N3,

highlighting key differences in their inhibitory mechanisms. Detailed experimental protocols and

quantitative data are presented to support further research and development efforts in this

area.

Chemical Structure and Properties
BTZ-043 is a potent nitroaromatic compound belonging to the class of 1,3-benzothiazin-4-ones.

Its chemical structure is characterized by a trifluoromethyl group and a spiroketal moiety. In

contrast, BTZ-N3 is an analog where the nitro group is replaced by an azide group, a

modification designed to investigate the compound's mode of action.

Table 1: Physicochemical Properties of BTZ-043
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Property Value

Molecular Formula C17H16F3N3O5S

Molecular Weight 431.39 g/mol

CAS Number 1161233-85-7

Appearance Crystalline powder

Mechanism of Action
BTZ-043 exhibits its potent antimycobacterial activity by targeting a crucial enzyme in the cell

wall synthesis pathway of Mycobacterium tuberculosis (Mtb), the decaprenylphosphoryl-β-D-

ribose 2'-epimerase (DprE1).[1] This enzyme is essential for the biosynthesis of arabinans,

which are vital components of the mycobacterial cell wall.

The mechanism of action of BTZ-043 involves its conversion to a reactive nitroso species

within the mycobacterial cell. This intermediate then forms a covalent adduct with a cysteine

residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[2]

[3] This covalent binding effectively blocks the synthesis of decaprenylphosphoryl-D-

arabinofuranose (DPA), a key precursor for arabinan synthesis, ultimately resulting in bacterial

cell death.[3][4]

In contrast, the azide analog, BTZ-N3, acts as a reversible and noncovalent inhibitor of DprE1.

[5] This distinction highlights the critical role of the nitro group in the covalent modification and

irreversible inhibition by BTZ-043.
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Figure 1: Comparative mechanism of action of BTZ-043 and BTZ-N3.

In Vitro and In Vivo Activity
BTZ-043 has demonstrated potent activity against both drug-susceptible and multidrug-

resistant strains of M. tuberculosis. Its in vitro efficacy is highlighted by low Minimum Inhibitory

Concentration (MIC) values.

Table 2: In Vitro Activity of BTZ-043 against M. tuberculosis

Strain MIC (ng/mL) Reference

H37Rv 1 [4]

Clinical Isolates 1 - 30 [1]

In vivo studies in murine models of tuberculosis have shown that BTZ-043 significantly reduces

the bacterial burden in the lungs and spleen.[4] Dose-finding studies have been conducted in

guinea pigs to establish appropriate oral doses for efficacy testing.[6]

Table 3: Pharmacokinetic Parameters of BTZ-043 in BALB/c Mice (Oral Administration)
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Dose (mg/kg) Cmax (µg/mL) tmax (h) AUC (µg·h/mL) Reference

25 0.8 1 2.5 [7]

50 1.5 1 5.2 [7]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of BTZ-043 and its analogs against M. tuberculosis can be determined using the broth

microdilution method.

Protocol:

Prepare a serial two-fold dilution of the test compound in a 96-well microplate containing

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final

concentration of approximately 5 x 10^5 CFU/mL.

Incubate the plates at 37°C for 7-14 days.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the bacteria.
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Figure 2: Workflow for MIC determination.

In Vivo Efficacy in a Murine Model
The efficacy of BTZ-043 can be evaluated in a chronic mouse model of tuberculosis.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15563827?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.

After establishment of a chronic infection (typically 4 weeks post-infection), initiate treatment

with BTZ-043 administered orally once daily for a specified duration (e.g., 4 weeks).

Include a control group receiving the vehicle alone.

At the end of the treatment period, euthanize the mice and homogenize the lungs and

spleens.

Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to

determine the bacterial load.

Compare the CFU counts between the treated and control groups to assess the efficacy of

the compound.[4]

Synthesis
Several synthetic routes for BTZ-043 and its analogs have been reported. A common approach

involves the reaction of a substituted 2-chlorobenzoyl chloride with a thiourea derivative,

followed by cyclization.[8] More recent methods have been developed to improve efficiency and

yield.[9] The synthesis of BTZ-N3 is achieved by first reducing the nitro group of BTZ-043 to an

amine, followed by treatment with tert-butyl nitrite and azidotrimethylsilane.[5]

Conclusion
BTZ-043 is a highly potent antitubercular agent with a novel mechanism of action targeting the

essential enzyme DprE1. Its efficacy in both in vitro and in vivo models, including against drug-

resistant strains, makes it a promising candidate for further clinical development. The study of

its azide analog, BTZ-N3, has provided valuable insights into its covalent mode of inhibition.

The detailed experimental protocols and compiled data in this guide are intended to facilitate

continued research and development of this important class of compounds in the fight against

tuberculosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15563827?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

